Methyl 3-amino-2-hydroxy-4-methylbenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-amino-2-hydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOYKDSFORKBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-amino-2-hydroxy-4-methylbenzoic acid
A common and direct approach involves esterifying the corresponding carboxylic acid precursor, 3-amino-2-hydroxy-4-methylbenzoic acid, with methanol under acidic conditions or using activating agents.
- Reactants: 3-amino-2-hydroxy-4-methylbenzoic acid and anhydrous methanol.
- Catalyst: Thionyl chloride (SOCl2) or acid catalyst.
- Conditions: Cooling in an ice bath during SOCl2 addition, followed by reflux for 3–4 hours.
- Work-up: Concentration under reduced pressure, neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, drying over magnesium sulfate, and solvent evaporation.
- Yield: Approximately 90–97% reported for closely related methyl 3-amino-4-methylbenzoate synthesis.
This method ensures efficient conversion to the methyl ester with minimal side reactions.
Reduction of Nitro Ester Precursors
Another widely used route involves the catalytic hydrogenation of methyl 3-nitro-2-hydroxy-4-methylbenzoate to the corresponding amino ester.
- Starting Material: Methyl 3-nitro-2-hydroxy-4-methylbenzoate.
- Catalyst: Raney nickel or Pd/C.
- Solvent: Methanol.
- Conditions: Hydrogenation under 50 psi hydrogen pressure for 6–8 hours.
- Work-up: Filtration to remove catalyst, concentration under reduced pressure.
- Yield: High yields reported (~96%) for related methyl 3-amino-4-methylbenzoate.
This approach is favored for its selectivity and mild reaction conditions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The esterification method using thionyl chloride in methanol is well-documented for related methyl 3-amino-4-methylbenzoate and is expected to be applicable with minor adjustments for the hydroxy-substituted analogue.
- Catalytic hydrogenation of nitro esters is a robust and scalable method, with Raney nickel providing high yields and clean conversions.
- The presence of the hydroxy group at position 2 may require careful control of reaction pH and temperature to avoid side reactions such as ester hydrolysis or phenol oxidation.
- Purification is typically achieved by recrystallization from ethanol or ethyl acetate mixtures, yielding high purity products suitable for further synthetic applications.
- No specific patents or industrial-scale processes for this compound were found, but related compounds have patented synthetic routes emphasizing esterification and catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-2-keto-4-methylbenzoate or 3-amino-2-carboxy-4-methylbenzoate.
Reduction: Formation of 3-amino-2-hydroxy-4-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-amino-4-hydroxybenzoate
- Reactivity and Applications : Used in cyclization with aryl acids to form methyl-2-substituted phenyl-1,3-benzoxazole-5-carboxylates . The absence of the 4-methyl group may reduce steric hindrance, facilitating reactions at the aromatic ring.
- Key Data: Property Methyl 3-amino-2-hydroxy-4-methylbenzoate Methyl 3-amino-4-hydroxybenzoate Functional Group Positions 3-NH₂, 2-OH, 4-CH₃ 3-NH₂, 4-OH Synthetic Utility Potential for sterically hindered reactions Efficient cyclization pathways
Methyl 4-Acetamido-2-hydroxybenzoate
- Structural Differences: The amino group at position 4 is acetylated (NHCOCH₃), and a hydroxyl group is at position 2.
- Reactivity and Applications: The acetylated amino group reduces nucleophilicity, making it less reactive in amide-forming reactions compared to the free amino group in the target compound. Used as a protected intermediate for further functionalization .
- Key Data: Property this compound Methyl 4-Acetamido-2-hydroxybenzoate Amino Group Reactivity Free NH₂ (high reactivity) Acetamido (protected, low reactivity) Applications Precursor for heterocycles Protected intermediate in synthesis
Sulfonylurea Methyl Benzoates (Pesticides)
- Structural Differences : Complex substituents, e.g., triazine rings and sulfonylurea groups (e.g., metsulfuron methyl ester).
- Reactivity and Applications : Designed as herbicides, leveraging sulfonylurea moieties for enzyme inhibition. The target compound’s simpler structure lacks bioactivity for agrochemical use but offers versatility in medicinal chemistry .
- Key Data: Property this compound Metsulfuron Methyl Ester Functional Complexity Simple aromatic substituents Triazine and sulfonylurea groups Bioactivity Limited (synthetic intermediate) High (herbicidal activity)
Natural Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Structural Differences: Derived from diterpenoid resins, with fused cyclohexane rings and carboxylate esters.
- Reactivity and Applications : Natural esters exhibit antimicrobial properties due to terpene frameworks. The target compound’s synthetic origin and aromatic groups favor drug precursor roles over natural bioactivity .


- Key Data: Property this compound Sandaracopimaric Acid Methyl Ester Origin Synthetic Natural (plant resin) Biological Role Pharmaceutical intermediate Antimicrobial agent
Analytical and Spectroscopic Comparisons
- NMR Spectroscopy: The target compound’s ¹H NMR would display distinct signals: Hydroxyl proton (δ 10–12 ppm, broad due to hydrogen bonding). Aromatic protons (δ 6.5–8.0 ppm, split based on substitution pattern). Methyl groups (δ 2.0–3.0 ppm). Comparable to methyl shikimate (δ 3.7–5.5 ppm for ester and hydroxyl protons) but with additional amino group shifts .
- Chromatography : HPLC retention times would differ significantly from pesticidal sulfonylureas due to polarity variations .
Biological Activity
Methyl 3-amino-2-hydroxy-4-methylbenzoate, with the molecular formula C₉H₁₁NO₂, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by an amino group, a hydroxyl group, and a methyl group on a benzoate framework, enables various biological activities. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's biological activity can be attributed to its ability to form hydrogen bonds with enzymes and receptors due to the presence of amino and hydroxyl groups. This interaction can influence enzymatic activity and metabolic pathways. Additionally, this compound may participate in redox reactions that alter cellular redox states, further affecting biological functions.
Biological Activities
This compound has been investigated for several biological activities:
-
Antimicrobial Activity :
- The compound has demonstrated effectiveness against various bacteria and fungi. In vitro studies have shown that it exhibits significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 64 to 256 µg/mL .
- Antifungal activities were also noted against Candida albicans and Candida tropicalis at concentrations of 128 µg/mL .
- Antioxidant Activity :
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
-
Anticancer Potential :
- Some modifications of the compound have indicated potential in inhibiting cancer cell growth. Research into its derivatives suggests that they may act as effective anticancer agents by targeting specific cellular pathways.
Antimicrobial Effectiveness
A study conducted on various microbial strains revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) and moderate effects against gram-negative bacteria like Pseudomonas aeruginosa (MIC = 256 µg/mL). These findings highlight the compound's potential as a lead for developing new antimicrobial agents .
Antioxidant Activity Assessment
In an assessment of antioxidant capabilities using the DPPH method, this compound showed a dose-dependent increase in radical scavenging activity. This suggests its potential application in formulations aimed at combating oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl 2-amino-3-hydroxy-4-methoxybenzoate | Similar functional groups | Antioxidant and antimicrobial properties |
| Methyl 3-amino-4-hydroxybenzoate | Hydroxyl group at a different position | Anticancer properties |
| Methyl 4-amino-3-hydroxybenzoate | Different substitution pattern | Anti-inflammatory effects |
This compound is distinguished by the specific positioning of its functional groups, which contributes to its unique reactivity and biological profile compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


